3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile

Catalog No.
S13113239
CAS No.
918481-90-0
M.F
C22H21N5
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}...

CAS Number

918481-90-0

Product Name

3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile

IUPAC Name

3-[4-[(2-phenylphenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile

Molecular Formula

C22H21N5

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C22H21N5/c23-16-21-22(25-11-10-24-21)27-14-12-26(13-15-27)17-19-8-4-5-9-20(19)18-6-2-1-3-7-18/h1-11H,12-15,17H2

InChI Key

XMSQTVBTHFPNON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C3=CC=CC=C3)C4=NC=CN=C4C#N

The compound 3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic molecule that features a pyrazine core substituted with a piperazine group and a biphenyl moiety. This structure contributes to its potential biological activity and utility in medicinal chemistry. The molecular formula of this compound is C19H22N4C_{19}H_{22}N_4, and it possesses a molecular weight of approximately 318.41 g/mol. The presence of the carbonitrile group enhances its reactivity, making it an interesting candidate for various

, primarily due to the functional groups present:

  • Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic attack, leading to the formation of amines or other derivatives.
  • Reduction Reactions: The carbonitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Cyclization Reactions: The piperazine ring can undergo cyclization under certain conditions, potentially forming new cyclic compounds.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to create analogs for further study.

Research indicates that compounds with similar structures often exhibit significant biological activity, including:

  • Antitumor Activity: Compounds containing biphenyl and piperazine moieties have been studied for their potential anticancer effects, often acting as inhibitors of specific kinases involved in cancer progression.
  • Antidepressant Effects: Some derivatives have shown promise in treating mood disorders by modulating neurotransmitter systems.
  • Antimicrobial Properties: The presence of the pyrazine ring is associated with antimicrobial activity against various pathogens.

The specific biological activities of 3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile would require empirical testing through in vitro and in vivo studies.

Synthesis of this compound can involve several steps:

  • Formation of Pyrazine Derivative: Start with commercially available pyrazine derivatives and introduce the carbonitrile group through nucleophilic substitution.
  • Piperazine Attachment: The piperazine moiety can be introduced via alkylation reactions, where a piperazine derivative reacts with the previously synthesized pyrazine derivative.
  • Biphenyl Integration: Finally, the biphenyl group can be added through coupling reactions, such as Suzuki or Heck coupling methods.

These synthetic pathways allow for the modification of substituents on the pyrazine ring, potentially leading to a library of related compounds.

The applications of 3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile are diverse:

  • Pharmaceutical Development: Due to its potential biological activity, this compound could serve as a lead compound in drug development for various diseases.
  • Chemical Probes: It may be used as a chemical probe in biological research to study specific pathways or mechanisms within cells.
  • Material Science: Variants of this compound could be explored for their properties in materials science, particularly in creating novel polymers or nanomaterials.

Interaction studies involving this compound would typically focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular Docking: Computational methods can predict how well the compound binds to target proteins, providing insights into its potential efficacy.
  • In Vitro Binding Assays: Laboratory experiments can measure binding interactions with receptors or enzymes relevant to its proposed therapeutic effects.

These studies are crucial for understanding how modifications to the compound's structure affect its biological interactions.

Several compounds share structural similarities with 3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile, including:

  • Venetoclax: A BCL-2 inhibitor used in cancer therapy; it shares a biphenyl-piperazine structure but has different substituents affecting its activity.
  • Lapatinib: An anti-cancer drug that features a biphenyl moiety and targets HER2 receptors; it provides insights into structure-activity relationships.
  • Piperazine Derivatives: Various piperazine-containing compounds exhibit diverse pharmacological profiles, making them valuable for comparative studies.

Comparison Table

Compound NameStructure FeaturesPrimary Use
3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrilePyrazine core, piperazine & biphenylPotential anticancer agent
VenetoclaxBiphenyl & piperazineBCL-2 inhibitor
LapatinibBiphenyl & heterocyclic structuresHER2 receptor antagonist

This comparison highlights the uniqueness of 3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile, particularly its specific combination of functional groups which may confer distinct pharmacological properties compared to other similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Exact Mass

355.17969569 g/mol

Monoisotopic Mass

355.17969569 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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